1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound with the molecular formula and a molecular weight of 334.1 g/mol. This compound is characterized by its unique structural features, including a hydrazine functional group and the presence of both iodine and trifluoromethylthio substituents on the phenyl ring. Its IUPAC name is [4-iodo-3-(trifluoromethylsulfanyl)phenyl]hydrazine, indicating its specific arrangement of atoms.
This compound falls under the category of hydrazines, which are organic compounds containing the functional group . It is synthesized primarily for research purposes, particularly in organic chemistry and medicinal chemistry contexts. The compound's unique properties make it a candidate for various applications in scientific research, including studies on enzyme inhibition and material development.
The synthesis of 1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 4-iodophenylhydrazine with a trifluoromethylthio reagent. This reaction is carried out under controlled conditions to ensure high yield and purity.
The molecular structure of 1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine can be represented as follows:
The structural data indicates that the compound features a phenyl ring substituted at the para position with iodine and at the meta position with a trifluoromethylthio group, along with a hydrazine moiety.
1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its properties or to create derivatives for specific applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 334.10 g/mol |
IUPAC Name | [4-iodo-3-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI | InChI=1S/C7H6F3IN2S/c8-7(9,10)14-6-2-1-4(13-12)3-5(6)11/h1-3,13H,12H2 |
InChI Key | JOAADHZFOXVSKT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1NN)I)SC(F)(F)F |
1-(4-Iodo-3-(trifluoromethylthio)phenyl)hydrazine has several applications in scientific research:
This compound's multifaceted properties and potential applications make it an important subject of study in both academic and industrial settings.
CAS No.: 34730-78-4
CAS No.: 16903-37-0
CAS No.: 27725-91-3
CAS No.: 163594-75-0
CAS No.: 30564-92-2
CAS No.: 42746-57-6